molecular formula C5H8ClN3O B1441246 4-Methoxypyrimidin-5-amine hydrochloride CAS No. 1794752-81-0

4-Methoxypyrimidin-5-amine hydrochloride

Cat. No. B1441246
M. Wt: 161.59 g/mol
InChI Key: AHXOXMTVHUHFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxypyrimidin-5-amine hydrochloride is a chemical compound with the linear formula C5H8ClN3O . It has a molecular weight of 161.59 . It is a solid substance stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 4-Methoxypyrimidin-5-amine hydrochloride is 1S/C5H7N3O/c1-9-5-4(6)2-7-3-8-5/h2-3H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Methoxypyrimidin-5-amine hydrochloride is a solid substance with a melting point of 76-77°C . and is stored at temperatures between 2-8°C in an inert atmosphere .

Scientific Research Applications

Chemical Structure and Bioactivity

Compounds with methoxy groups and pyrimidine rings, similar to 4-Methoxypyrimidin-5-amine hydrochloride, often play a crucial role in medicinal chemistry due to their bioactive properties. For example, chlorogenic acids, which include hydroxycinnamic acids with methoxy and other functional groups, have been widely studied for their antioxidant, anti-cancer, and antimicrobial activities. Such compounds are abundant in everyday foods and beverages and have shown potential health benefits, indicating an inverse correlation between their consumption and the risk of chronic diseases (Lu et al., 2020).

Pharmacokinetics and Drug Development

The pharmacokinetics and therapeutic potential of compounds structurally related to 4-Methoxypyrimidin-5-amine hydrochloride, such as prodrugs of 5-fluorouracil, demonstrate the importance of chemical modifications in enhancing drug efficacy and reducing toxicity. Studies on capecitabine, UFT, and S-1 have focused on improving the therapeutic effectiveness of 5-fluorouracil, showcasing the significance of structural analogs in drug development (Malet-Martino & Martino, 2002).

Synthesis and Catalysis

The synthesis of complex molecules and polymers from simpler precursors, including those with pyrimidine rings, highlights the role of catalysis in modern chemistry. For instance, the development of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine derivatives points to the versatility of these compounds in pharmaceutical industries. Such research underscores the continuous exploration of novel synthetic pathways and the application of catalysts in creating bioactive molecules and lead compounds (Parmar et al., 2023).

Environmental and Analytical Chemistry

The detection, analysis, and removal of pollutants and hazardous compounds from the environment are critical areas of research in environmental chemistry. Studies on the contamination and removal of pollutants with functional groups similar to those in 4-Methoxypyrimidin-5-amine hydrochloride, such as sulfamethoxazole, emphasize the need for cleaner and sustainable techniques. Such research is vital for understanding the fate and impact of chemical compounds in the environment (Prasannamedha & Kumar, 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and specific measures in case of ingestion, skin contact, or eye contact .

properties

IUPAC Name

4-methoxypyrimidin-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.ClH/c1-9-5-4(6)2-7-3-8-5;/h2-3H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXOXMTVHUHFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxypyrimidin-5-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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